Home > Products > Screening Compounds P40561 > N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide -

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

Catalog Number: EVT-10921096
CAS Number:
Molecular Formula: C20H17F3N4O3
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide is a complex organic compound notable for its potential therapeutic applications, particularly as an inhibitor of protein kinases, including Janus kinase pathways. The compound features a unique molecular structure that incorporates a benzamide core, a hydroxyethyl group, and a trifluoromethoxy phenyl moiety, which contribute to its biological activity and specificity against certain kinases. Its molecular formula is C20H17F3N4O3C_{20}H_{17}F_3N_4O_3 with a molecular weight of approximately 418.4 g/mol.

Source and Classification

This compound is classified under the category of pyrimidine derivatives, specifically as a 4,6-disubstituted aminopyrimidine. It is synthesized through multi-step organic synthesis techniques that involve various intermediates and reaction conditions. The compound has been the subject of research due to its biological activity, particularly in cancer and autoimmune disease contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide generally involves several key steps:

  1. Formation of the Pyrimidine Ring: This is often achieved through methods such as cyclization reactions involving appropriate precursors.
  2. Attachment of Functional Groups: The hydroxyethyl group and the trifluoromethoxy phenyl moiety are introduced in subsequent steps. Common reagents include dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to 80°C.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure a purity level of at least 98%.

Industrial Production

In industrial settings, the synthesis follows similar routes but on a larger scale, emphasizing optimization of yield and purity throughout the process.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide can be described as follows:

  • Core Structure: A benzamide backbone with a hydroxyethyl substituent.
  • Functional Groups: Contains a pyrimidin-4-yl group and a trifluoromethoxy group attached to the phenyl ring.

Structural Representation

PropertyValue
Molecular FormulaC20H17F3N4O3C_{20}H_{17}F_3N_4O_3
Molecular Weight418.4 g/mol
InChIInChI=1S/C20H17F3N4O3
InChI KeyIIQUYGWWHIHOCF-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F
Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form derivatives with altered functional groups.
  2. Reduction: Reduction reactions can modify existing functional groups to enhance biological activity.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, with controlled temperatures and pH levels being critical for successful reactions .

Mechanism of Action

The primary mechanism of action for N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide involves its role as an inhibitor of protein kinases. By binding to specific kinase domains, it disrupts signaling pathways critical for cellular proliferation and survival, making it a candidate for therapeutic interventions in conditions like cancer and autoimmune diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as DMSO and ethanol.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may require specific handling protocols due to its biological activity.

Applications

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide is primarily explored for:

  • Cancer Treatment: As an inhibitor of protein kinases involved in tumor growth.
  • Autoimmune Disorders: Potential use in modulating immune responses through kinase inhibition.

Research continues to explore its efficacy in various therapeutic contexts, leveraging its unique structural features to develop targeted treatments .

Introduction to the Compound’s Discovery and Therapeutic Relevance

Historical Context of Phenylamino-Pyrimidine Derivatives in Kinase Inhibition Research

The phenylamino-pyrimidine (PAP) scaffold emerged as a privileged structural motif in kinase inhibitor development during the late 1990s. Its significance was cemented by the discovery of imatinib mesylate (STI-571), a pioneering BCR-Abl tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML) in 2001. Imatinib’s design exploited the PAP core to achieve selective ATP-competitive inhibition, leveraging three key interactions:

  • Hydrogen bonding: The pyrimidine nitrogen and aniline amine formed critical hydrogen bonds with kinase hinge residues.
  • Occupancy of hydrophobic pockets: Benzamide extensions occupied distinct hydrophobic regions adjacent to the ATP-binding site.
  • Conformational flexibility: The scaffold accommodated both active and inactive kinase conformations [2] [5] [7].

Subsequent generations of PAP derivatives addressed limitations of imatinib, particularly resistance mutations in the BCR-Abl kinase domain. Nilotinib (AMN107), a 30-fold more potent imatinib analog, incorporated trifluoromethyl and imidazole groups to enhance hydrophobic interactions and mitigate resistance from mutations like Y253F and E255K (excluding T315I) [7]. Similarly, dasatinib extended the PAP scaffold with a thiazole-carboxamide tail, enabling dual Src/Abl inhibition and activity against multiple imatinib-resistant mutants [2] [10].

Table 1: Evolution of Key Phenylamino-Pyrimidine Kinase Inhibitors

CompoundTarget(s)Key Structural ModificationsClinical Impact
ImatinibBCR-Abl, PDGFR, KITUnsubstituted PAP core with methylpiperazine tailFirst-line CML therapy; 83% 10-year survival
NilotinibBCR-AblTrifluoromethyl group; imidazole reinforcementOvercame all imatinib resistance except T315I
DasatinibBCR-Abl, SRCThiazole-carboxamide tail; flexible binding modeActivity against 18/19 imatinib-resistant mutants
Subject CompoundBCR-Abl, JAKsTrifluoromethoxyaniline; 2-hydroxyethylbenzamideDual kinase targeting; enhanced CNS penetration

Rational Design and Initial Identification as a BCR-Abl and Janus Kinase Inhibitor

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide (CAS 778274-97-8) was designed through systematic optimization of the PAP pharmacophore to enhance dual kinase inhibition. Key structural innovations included:

  • 4-(Trifluoromethoxy)aniline moiety: This group replaced simpler anilines to improve hydrophobic contact with kinase back pockets while resisting metabolic degradation. The trifluoromethoxy group’s electron-withdrawing properties optimized π-stacking interactions [1] [4].
  • N-(2-Hydroxyethyl)benzamide side chain: Positioned at the pyrimidine 4-position, this hydrophilic group enhanced solubility and enabled hydrogen bonding with kinase residues (e.g., Glu286 in Abl). The ethanolamine fragment also conferred potential for blood-brain barrier penetration [1] [9].

Biochemical profiling revealed potent inhibition of both BCR-Abl (IC₅₀ = 18 nM) and Janus kinases (JAK1/2/3 IC₅₀ = 7–42 nM). The compound bound BCR-Abl in the DFG-out conformation, stabilizing the inactive kinase state analogous to imatinib. For JAKs, it competed with ATP at the catalytic site, disrupting JAK-STAT signaling pathways involved in myeloproliferative neoplasms and inflammatory cascades [1] [9].

Synthetic Route Highlights:

  • Suzuki-Miyaura coupling between 4-bromobenzaldehyde and pyrimidinyl boronate established the core bipyrimidine.
  • Nucleophilic aromatic substitution installed the 4-(trifluoromethoxy)aniline group.
  • Carboxylic acid activation and amide coupling with 2-aminoethanol yielded the final compound [1] [4].

Position Within the Evolution of Targeted Cancer Therapies

This benzamide derivative exemplifies the strategic shift toward polypharmacology in kinase inhibitor design. Unlike first-generation selective agents (e.g., imatinib), it concurrently targets oncogenic drivers (BCR-Abl) and microenvironmental survival signals (JAK-STAT). This dual inhibition addresses two limitations of monospecific therapies:

  • Compensatory pathway activation: JAK-STAT signaling frequently compensates for BCR-Abl inhibition in CML stem cells, contributing to relapse.
  • Tumor microenvironment dependence: JAK-dependent cytokine networks support tumor survival in hematologic and solid malignancies [3] [8] [10].

The compound’s physicochemical properties—molecular weight (418.4 g/mol), calculated logP (3.1), and hydrogen bond donors (2)—align with CNS-penetrant inhibitors, suggesting potential for treating central nervous system metastases or primary gliomas where JAK-STAT hyperactivity drives tumor progression. This represents an advance over early PAP derivatives like nilotinib, which exhibits limited brain exposure due to P-glycoprotein efflux [1] [6].

Table 2: Evolution of Kinase Inhibitor Targeting Strategies

GenerationTarget ApproachRepresentative AgentsLimitations
FirstMonospecificImatinibResistance mutations; microenvironment escape
SecondPan-kinaseDasatinib, SorafenibOff-target toxicity; narrow therapeutic window
ThirdDual-targetSubject CompoundBalancing potency against multiple kinases
Next (emerging)DegradersPROTACsSynthetic complexity; pharmacokinetic challenges

Future optimization may explore proteolysis-targeting chimeras (PROTACs) leveraging this scaffold to direct ubiquitin-mediated degradation of oncogenic kinases, a paradigm beyond traditional occupancy-driven inhibition [9].

Properties

Product Name

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

IUPAC Name

N-(2-hydroxyethyl)-4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)27-18-11-17(25-12-26-18)13-1-3-14(4-2-13)19(29)24-9-10-28/h1-8,11-12,28H,9-10H2,(H,24,29)(H,25,26,27)

InChI Key

DEGDCVFNFAOIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.